molecular formula C24H23N3O4S B301638 2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B301638
M. Wt: 449.5 g/mol
InChI Key: AHDSAUKZWNLBIN-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it is believed to interact with specific cellular targets, leading to the modulation of various biological processes.
Biochemical and Physiological Effects
Studies have shown that 2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, reduce inflammation, and exhibit antimicrobial activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its potential therapeutic applications and its ability to modulate various biological processes. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, its potential as a lead compound for drug discovery and development should be further investigated.
Conclusion
2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a promising compound with potential therapeutic applications. Its ability to modulate various biological processes makes it a valuable compound for scientific research. Further studies are necessary to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the condensation of 2-aminobenzimidazole with 2-(1-pyrrolidinyl)acetic acid ethyl ester followed by the addition of 2-bromo-3'-ethoxy-4'-formylacetophenone and potassium thioacetate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions.

Scientific Research Applications

2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

properties

Product Name

2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

(2E)-2-[[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C24H23N3O4S/c1-2-30-20-13-16(9-10-19(20)31-15-22(28)26-11-5-6-12-26)14-21-23(29)27-18-8-4-3-7-17(18)25-24(27)32-21/h3-4,7-10,13-14H,2,5-6,11-12,15H2,1H3/b21-14+

InChI Key

AHDSAUKZWNLBIN-KGENOOAVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)OCC(=O)N5CCCC5

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC(=O)N5CCCC5

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC(=O)N5CCCC5

Origin of Product

United States

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